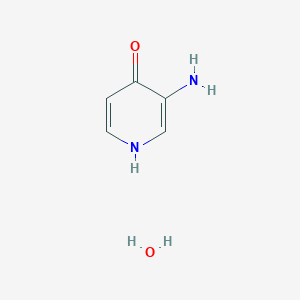

3-Amino-4-hydroxypyridine hydrate

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are a critical class of heterocyclic compounds that feature a six-membered ring containing one nitrogen atom. nih.govalgoreducation.com This structural motif is not only fundamental to many natural products, such as certain vitamins and alkaloids, but also serves as a versatile scaffold in synthetic chemistry. nih.govresearchgate.net The presence of the nitrogen atom imparts unique properties to the pyridine ring, including basicity and the ability to engage in hydrogen bonding, which influences the solubility and bioavailability of molecules. algoreducation.comwikipedia.org

The reactivity of the pyridine ring can be finely tuned, allowing for various chemical transformations. It can undergo electrophilic substitution, although it is less reactive than benzene (B151609) in this regard. wikipedia.orgnumberanalytics.com Conversely, it is more susceptible to nucleophilic attack at specific positions. wikipedia.orgnumberanalytics.com This dual reactivity, combined with the stability of the aromatic system, makes pyridine derivatives invaluable building blocks in the synthesis of complex molecules. researchgate.net Their applications are widespread, ranging from pharmaceuticals and agrochemicals to materials science and catalysis. nih.govalgoreducation.comresearchgate.net

Overview of 3-Amino-4-hydroxypyridine (B189613) Hydrate (B1144303) as a Multifunctional Chemical Entity

3-Amino-4-hydroxypyridine hydrate is a derivative of pyridine that incorporates both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring, in addition to water of hydration. This combination of functional groups within a single molecule makes it a multifunctional chemical entity with a unique set of properties. The amino group provides a basic site and a nucleophilic center, while the hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form an alkoxide. The pyridine nitrogen itself is also a basic site.

The presence of these functional groups allows this compound to participate in a wide array of chemical reactions. It can serve as a ligand for metal ions, forming coordination complexes, and act as a precursor in the synthesis of more complex heterocyclic systems. nih.gov The hydrate form specifically indicates that water molecules are incorporated into the crystal structure of the compound.

Below is a table summarizing the key properties of 3-Amino-4-hydroxypyridine and its hydrate form.

| Property | 3-Amino-4-hydroxypyridine | This compound |

| CAS Number | 6320-39-4 chemicalbook.com | 1260678-47-4 evitachem.com |

| Molecular Formula | C5H6N2O chemicalbook.com | C5H8N2O2 evitachem.com |

| Molecular Weight | 110.11 g/mol chemicalbook.com | 128.13 g/mol evitachem.com |

| Appearance | Light yellow to brown powder or crystal chemicalbook.com | - |

| Melting Point | 145-149 °C chemicalbook.com | - |

Data for the hydrate form is less commonly reported in publicly available literature.

Academic Research Trajectories and Scope of Investigation

Academic research involving this compound and its anhydrous form is multifaceted, driven by the compound's versatile chemical nature. Current and potential areas of investigation include:

Synthesis of Novel Compounds: A primary research trajectory involves using 3-Amino-4-hydroxypyridine as a starting material or intermediate for the synthesis of new, more complex molecules. chemicalbook.com This includes the preparation of fused heterocyclic systems and other substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Coordination Chemistry: The ability of the compound to act as a ligand for various metal ions is an active area of research. nih.gov Studies in this domain focus on the synthesis and characterization of new metal complexes, exploring their structural properties, stability, and potential catalytic or biological activities.

Biological Activity Screening: Given the broad spectrum of biological activities reported for pyridine derivatives, there is ongoing interest in evaluating 3-Amino-4-hydroxypyridine and its derivatives for various therapeutic applications. nih.govresearchgate.net This includes screening for anticancer, neuroprotective, and antimicrobial properties.

Materials Science: The potential for incorporating this and similar pyridine derivatives into functional materials is another avenue of research. This could involve the development of new polymers, dyes, or sensors. rsc.org

The scope of investigation is continually expanding as new synthetic methodologies are developed and a deeper understanding of the structure-property relationships of pyridine derivatives is achieved.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1H-pyridin-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWJBYPSLAHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Hydroxypyridine Hydrate and Analogues

Classical and Established Synthetic Routes to the 3-Hydroxypyridine (B118123) Core

Carbamoylation and Nitration of 3-Hydroxypyridine Followed by Reduction

The functionalization of the 3-hydroxypyridine ring through electrophilic substitution reactions such as nitration is a common strategy. The subsequent reduction of the nitro group provides an amino functionality. For instance, 2-hydroxy-3-nitropyridine (B160883) can be reduced to 2-amino-3-hydroxypyridine (B21099) in high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method highlights a viable pathway for introducing an amino group adjacent to a hydroxyl group on the pyridine (B92270) ring.

Carbamoylation, the introduction of a carbamoyl (B1232498) group, is another functionalization technique. While direct carbamoylation of 3-hydroxypyridine to achieve the specific target compound is not extensively documented in readily available literature, the reaction of (3-hydroxy-2-pyridylmethyl) amines with carbamyl halides or isocyanates to form carbamic acid esters is a known process. google.com This demonstrates the reactivity of the hydroxyl group and the potential for introducing nitrogen-containing functionalities. The instability of aqueous urea, which can decompose into reactive isocyanic acid, can lead to carbamoylation of proteins containing lysine (B10760008) residues, a process that has been studied in the context of protein denaturation. nih.gov

A plausible, though not explicitly detailed in the searched literature for this specific compound, synthetic sequence could involve the nitration of 3-hydroxypyridine, likely at a position activated by the hydroxyl group, followed by reduction of the resulting nitro-hydroxypyridine to yield an amino-hydroxypyridine isomer. The precise control of regioselectivity during nitration would be a critical step in such a synthesis.

Synthetic Transformations from Pyridine Derivatives

The synthesis of functionalized pyridines often involves the interconversion of various substituted precursors. For example, 3-hydroxypyridine can be prepared from 3-chloropyridine (B48278) by heating it with a basic hydroxide (B78521) in a suitable solvent like propylene (B89431) glycol. google.com This nucleophilic substitution of a halogen is a fundamental transformation in pyridine chemistry.

Conversely, aminopyridines can be converted to chloropyridines via diazotization followed by reaction with a chlorine source. tpu.ru This highlights a pathway to introduce a halogen that can subsequently be displaced by a hydroxyl group. The synthesis of 4-chloropyridine (B1293800) from 4-hydroxypyridine (B47283) using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) is also a well-established method, though 4-chloropyridine itself can be unstable. researchgate.net

Maltol-Based Syntheses of 3-Hydroxypyridine-4-one Derivatives

A widely utilized and efficient method for the synthesis of 3-hydroxypyridin-4-one derivatives involves the reaction of maltol (B134687) or its analogues with primary amines. nih.govnih.gov This approach offers a direct route to the core structure of many biologically active compounds. The reaction can be performed in a single step by refluxing maltol with a suitable primary amine in an acidified water/ethanol mixture. researchgate.net

The synthesis can also be carried out in a multi-step process, which sometimes provides better yields, especially for bulky amines. nih.gov This typically involves the protection of the hydroxyl group of maltol, often by benzylation, followed by reaction with the primary amine and subsequent deprotection. nih.gov A variety of primary amines can be used in this reaction, leading to a diverse range of N-substituted 3-hydroxypyridin-4-ones.

| Starting Material | Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Maltol | Ethylamine | Reflux in water | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride | 33% | nih.gov |

| Maltol | Allylamine | Reflux in water | 1-Allyl-2-methyl-3-hydroxypyridin-4-one | 31% | nih.gov |

| Maltol | 3-Aminobenzoic acid | Multistep including esterification and hydrazide formation | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide derivatives | Varies | nih.gov |

Advanced and Catalytic Approaches for Pyridine Ring Construction

Synthesis of 3-Aminopyridin-2(1H)-one Derivatives via Hydrolysis and Hoffmann Reactions

The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon atom. This reaction has been applied to the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718) by reacting it with sodium hypochlorite (B82951) and sodium hydroxide solution. google.com This degradation reaction provides a direct route to the 3-aminopyridine core.

A novel approach to synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov The resulting tetrahydropyridine (B1245486) derivatives can be converted to oxazolo[5,4-b]pyridines, which upon alkaline hydrolysis, yield the desired 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov This multi-step synthesis demonstrates the construction of the functionalized pyridine ring followed by unmasking of the amino group through hydrolysis.

| Starting Materials | Key Intermediate | Final Step | Product | Reference |

|---|---|---|---|---|

| 4-Arylidene-2-phenyloxazol-5(4H)-ones and enamines of ethyl acetoacetate | 7-Aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid esters | Alkaline hydrolysis | 4-Aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid esters | nih.gov |

Utilization of Furan (B31954) Precursors for Functionalized 3-Hydroxypyridines

Renewable biomass-derived feedstocks, such as furfural (B47365), are increasingly being used as starting materials for the synthesis of valuable chemicals. A direct and environmentally friendly method for the production of 3-hydroxypyridine from furfural has been reported. researchgate.netresearchgate.net This process typically involves the reaction of furfural with an ammonia (B1221849) source in water over a heterogeneous catalyst, such as Raney Fe. researchgate.netgoogle.com This method provides a greener alternative to traditional petroleum-based syntheses.

The reaction conditions, including temperature, reaction time, and the amount of catalyst and ammonia source, can be optimized to improve the yield of 3-hydroxypyridine. researchgate.net While polymerization of furfural on the catalyst surface can lead to deactivation, this approach represents a promising strategy for the sustainable production of pyridine derivatives. researchgate.net

Another route starting from furan derivatives involves the reaction of furan-2-carboxylic acid esters with ammonia in the presence of an acid catalyst and a solvent containing amide groups at elevated temperatures to produce 2-amino-3-hydroxypyridines. google.com

| Furfural Derivative | Reagents | Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Furfural | Ammonia water | Raney Fe | 3-Hydroxypyridine | Yield of 18.2% at 120 °C. Catalyst deactivation due to furfural polymerization was observed. | researchgate.net |

| Furan-2-carboxylic acid methyl ester | Ammonia, ammonium (B1175870) bromide, hexametapol | None specified | 2-Amino-3-hydroxypyridine | Reaction at 230 °C yielded approximately 50% of the crude product. | google.com |

Processes for Substituted 4-Hydroxypyridines from 1,3-Diketones

The synthesis of substituted 4-hydroxypyridines from 1,3-diketones represents a versatile approach to this class of compounds. A flexible route to unsymmetrically functionalized bipyridines starts from 1,3-diketones. researchgate.net These are first converted to β-ketoenamines, which are then N-acylated with 2-pyridinecarboxylic acid derivatives to form β-ketoenamides. researchgate.net Cyclocondensation of these intermediates, promoted by a mixture of TMSOTf and Hunig's base, yields 4-hydroxypyridine derivatives. researchgate.net These can be further functionalized, for example, by O-nonaflation, making them suitable for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. researchgate.net

Another method involves a four-step, quasi one-pot procedure for preparing fully substituted nicotinates from ketone enamines and 4-methylideneisoxazol-5-ones. researchgate.net This sequence includes the formation of isoxazole-5-ols, O-methylation, hydrogenative cleavage of the O-N bond, and subsequent isomerization, condensation, and aromatization to yield the desired dihydropyridines. researchgate.net

Table 1: Synthesis of Substituted 4-Hydroxypyridines from 1,3-Diketones

| Starting Materials | Reagents and Conditions | Product | Reference |

| 1,3-Diketones | 1. Conversion to β-ketoenamines2. N-acylation with 2-pyridinecarboxylic acid derivatives3. Cyclocondensation with TMSOTf and Hunig's base | 4-Hydroxypyridine derivatives | researchgate.net |

| Ketone enamines and 4-methylideneisoxazol-5-ones | 1. Formation of isoxazole-5-ols2. O-methylation with diazomethane3. Hydrogenative cleavage with Mo(CO)6/H2O4. Isomerization, condensation, and aromatization | Fully substituted nicotinates | researchgate.net |

| 5-Aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones | 1. Reflux with ammonium acetate (B1210297) in AcOH2. Debenzylation | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones | researchgate.net |

Base-Mediated Hydroamination Strategies for Nitrogen Heterocycles

Base-mediated hydroamination of alkynes is an atom-economical and waste-free catalytic process for synthesizing a wide range of nitrogen-containing compounds, including enamines, which are present in many biologically active molecules. acs.org This method avoids the use of expensive metal catalysts and toxic reagents often involved in other synthetic routes. acs.org Various inorganic bases like hydroxides, phosphates, and carbonates, as well as organic bases, have proven effective in facilitating this reaction. acs.org The base is believed to activate the alkyne's triple bond, making it susceptible to nucleophilic attack by nitrogen heterocycles such as indoles, pyrroles, and imidazoles. acs.org

Research has demonstrated the regioselective nucleophilic addition of N-heterocycles to both terminal and internal alkynes using alkali base catalysts. acs.org For instance, the reaction of N-heterocycles with terminal alkynes in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) at 120°C yields kinetically stable Z-enamines in good to excellent yields. acs.orgnih.gov Similarly, cesium carbonate (Cs2CO3) has been used for the selective hydroamination of one triple bond in 1,3- and 1,4-diethynylbenzene, leading to Z-isomers. nih.gov This methodology has also been successfully applied to the synthesis of enaminones. acs.orgnih.gov

Table 2: Base-Mediated Hydroamination of Alkynes

| Alkyne Type | Base | Solvent | Temperature | Product | Reference |

| Terminal Alkynes | KOH | DMSO | 120 °C | Z-Enamines | acs.orgnih.gov |

| Internal Alkynes | KOH | DMSO | 120 °C | Z-Enamines | nih.gov |

| 1,3- and 1,4-Dialkynes | Cs2CO3 | DMSO | 120 °C | Z-Isomers (mono-adduct) | acs.orgnih.gov |

Metal-Free and Supported Acid Catalysis in Pyridine Synthesis

The synthesis of pyridines and other nitrogen heterocycles can be achieved through metal-free and supported acid catalysis, offering more environmentally friendly and cost-effective alternatives to metal-catalyzed reactions. rsc.org For instance, a sustainable, metal- and solvent-free method for synthesizing multi-substituted pyrroles involves the use of iodine as a catalyst for the reaction between alkynes, TMSCN, and N,N-disubstituted formamides. rsc.org

Acid catalysis is also employed in the synthesis of imidazo[1,2-a]pyridines. acs.org Acetic acid can catalyze the one-pot, three-component reaction of 2-aminopyridines, ynals, and various nucleophiles like alcohols, thiols, or other 2-aminopyridines. acs.org Similarly, perchloric acid has been used as a catalyst in the Groebke–Blackburn–Bienaymé reaction, a three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile, to produce 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org

Furthermore, supported acid catalysts have been developed. For example, a novel magnetic nanoparticle catalyst with pyridinium (B92312) bridges (Fe3O4@SiO2@PCLH-TFA) has been synthesized and used for the preparation of triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov This catalyst is highly recoverable and effective under solvent-free conditions. nih.gov

Strategic Derivatization of 3-Amino-4-hydroxypyridine (B189613) Hydrate (B1144303)

The presence of both an amino and a hydroxyl group on the pyridine ring of 3-amino-4-hydroxypyridine hydrate offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Chemical Modification of Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of 3-amino-4-hydroxypyridine and its analogs can be selectively modified to introduce various functionalities. For example, a sequential labeling strategy allows for the complete modification of thiols, amines, and acids on peptides and small proteins. nih.gov This involves the reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids. nih.gov

In the context of 3-amino-4-hydroxy-benzenesulfonamide, a related structure, the amino group can be condensed with aromatic aldehydes to form Schiff bases. mdpi.com The resulting imine can then be further modified. For instance, cyclization with carbamide in glacial acetic acid can yield imidazol-2-one derivatives. mdpi.com These reactions highlight the potential for similar modifications on 3-amino-4-hydroxypyridine.

Formation of Schiff Base Adducts and Related Condensation Products

The amino group of 3-amino-4-hydroxypyridine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in creating a wide array of derivatives. For instance, Schiff bases of 3-hydroxypyridin-4-carboxaldehyde have been synthesized with L-alpha-amino esters. nih.gov

Similarly, new tridentate Schiff base ligands have been prepared by reacting 2-amino-3-hydroxypyridine with various diketones like acetylacetone, benzoylacetone, and 1,1,1-trifluoro-2,4-pentadione. tandfonline.com The general procedure involves refluxing a solution of 2-amino-3-hydroxypyridine and the diketone in methanol. tandfonline.com These Schiff base ligands can then be used to form metal complexes. tandfonline.comresearchgate.net

The formation of Schiff bases is a key step in the synthesis of more complex heterocyclic systems. The chemistry of Schiff bases is versatile, allowing for both their formation and subsequent hydrolysis, which is a crucial aspect in many enzymatic reactions. youtube.com

Introduction of Sulfonamide and Ureido/Thioureido Moieties

The introduction of sulfonamide, ureido, and thioureido groups onto the 3-amino-4-hydroxypyridine scaffold can lead to compounds with significant biological activities.

Sulfonamide Derivatives: Sulfonamide moieties can be introduced by reacting the amino group with a sulfonyl chloride. For example, novel sulfonamide derivatives of trimetazidine (B612337) have been synthesized by reacting it with various sulfonyl chlorides in dichloromethane (B109758) in the presence of triethylamine. mdpi.com A similar approach could be applied to 3-amino-4-hydroxypyridine. The synthesis of 4-hydroxypyridine-3-sulfonic acid has been achieved by treating 4-hydroxypyridine with fuming sulfuric acid and mercury sulfate. thieme-connect.com This sulfonic acid can then be converted to the corresponding sulfonamide. thieme-connect.com

Ureido/Thioureido Derivatives: Ureido and thioureido functionalities can be introduced by reacting the amino group with isocyanates or isothiocyanates, respectively. For instance, 3-isopropylcarbamoyl-sulfonamido-4-(3-methylphenyl)amino-pyridine has been prepared by reacting 3-sulfonamido-4-(3-methylphenyl)amino-pyridine with isopropyl isocyanate in the presence of triethylamine. google.com

Furthermore, a series of novel ureido and thioureido derivatives have been synthesized and linked to a hydrazone moiety. nih.gov These compounds have shown potent anticancer activity. nih.gov This highlights the potential of incorporating ureido/thioureido groups into the 3-amino-4-hydroxypyridine structure to develop new therapeutic agents.

Reactivity Profiles and Mechanistic Aspects of 3 Amino 4 Hydroxypyridine Hydrate

Fundamental Chemical Reactivity

The reactivity of 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303) is dictated by the interplay of its functional groups: the basic amino group, the acidic hydroxyl group, and the pyridine (B92270) ring. This combination allows for a range of chemical transformations.

Formation of Inorganic Salts and Coordination Compounds

Due to the presence of the basic amino group and the pyridine ring nitrogen, 3-Amino-4-hydroxypyridine is alkaline and readily reacts with acids to form salts. The formation of hydrated salts is a common characteristic of aminopyridines, where water molecules are incorporated into the crystal lattice, influencing the solid-state properties of the resulting compound. mdpi.comresearchgate.net This propensity for salt formation is a key consideration in its synthesis and purification, with some processes specifically designed to avoid the creation of undesirable inorganic salts. google.com

Furthermore, the molecule can act as a chelating agent. The amino and hydroxyl groups can coordinate with metal ions, making it a useful complexing reagent for various cations, including copper, mercury, and lead ions.

Table 1: Reactivity in Salt and Coordination Compound Formation

| Reactant Type | Product Type | Role of 3-Amino-4-hydroxypyridine | Relevant Ions |

|---|---|---|---|

| Acids | Salts (often hydrated) | Base | H⁺ |

Participation in Nucleophilic Substitution and Addition Reactions (e.g., with Alpha-Halogenated Ketones)

The amino group in 3-Amino-4-hydroxypyridine hydrate is a potent nucleophile, enabling it to participate in a variety of substitution and addition reactions. A notable example is its theoretical reaction with alpha-halogenated ketones. Alpha-haloketones possess two primary electrophilic sites: the carbonyl carbon and the carbon atom bonded to the halogen. nih.gov

In a typical reaction, the nucleophilic amino group of 3-Amino-4-hydroxypyridine would attack the electrophilic alpha-carbon of the ketone, displacing the halide and forming a new carbon-nitrogen bond. This type of reaction is fundamental in the synthesis of more complex heterocyclic structures. A related reaction involves using pyridine as a non-nucleophilic base to promote the E2 elimination of HBr from α-bromo ketones, leading to the formation of α,β-unsaturated ketones. libretexts.orglibretexts.org This highlights the dual role that pyridine derivatives can play as both nucleophiles and bases in reactions with alpha-haloketones.

Table 2: Nucleophilic Reactivity with Alpha-Halogenated Ketones

| Attacking Nucleophile | Electrophilic Site on α-Haloketone | Reaction Type | Potential Product |

|---|---|---|---|

| Amino group of 3-Amino-4-hydroxypyridine | α-carbon | Nucleophilic Substitution (SN2) | α-Amino ketone derivative |

Reaction Mechanisms and Pathways

The structural arrangement of functional groups in 3-Amino-4-hydroxypyridine and its derivatives allows for sophisticated reaction mechanisms, including intramolecular events that lead to the formation of fused heterocyclic systems.

Intramolecular Cyclization and Rearrangement Reactions (e.g., Camps Reaction Analogs)

Derivatives of 3-aminopyridine (B143674) are excellent precursors for intramolecular cyclization reactions to form fused bicyclic heterocycles. For instance, 3-amino-4-methylpyridines undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to produce 6-azaindole (B1212597) derivatives. chemrxiv.org This type of reaction, where the pyridine ring and its substituents act as a four-atom component, is a powerful tool in heterocyclic synthesis.

Analogous to the Camps reaction, which typically forms quinolines, appropriately substituted 3-aminopyridine derivatives can cyclize to create novel ring systems. For example, 3-amino-4-arylpyridin-2(1H)-one derivatives, formed from the reaction of azlactones and enamines, can be cyclized into oxazolo[5,4-b]pyridines upon heating with phosphorus oxychloride. nih.gov These intramolecular cyclizations are crucial for building complex molecular architectures from relatively simple starting materials. rsc.orgrsc.org

Investigation of Stereoselectivity in Derived Reaction Products

The synthesis of complex molecules often raises questions of stereoselectivity. In reactions involving derivatives of 3-aminopyridine, the formation of stereoisomers is possible and has been investigated. For example, the reaction to form 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters can yield both cis and trans isomers. nih.gov

The stereochemical outcome of these reactions can be determined and differentiated using spectroscopic techniques. The spatial relationship between protons on adjacent stereocenters leads to distinct coupling constants in ¹H NMR spectra. For instance, the coupling constant between protons at the C-4 and C-5 positions of the tetrahydropyridine (B1245486) ring was found to be different for the cis and trans isomers, allowing for their unambiguous assignment, which was further confirmed by X-ray structural analysis. nih.gov

Elucidation of Elementary Reaction Acts through Quantum Chemical Calculations

Modern computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to elucidate the elementary steps of reactions involving pyridine derivatives. nih.gov

For compounds structurally similar to 3-Amino-4-hydroxypyridine, such as 3-hydroxypyridin-4-one derivatives, DFT calculations can determine electronic properties like the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's reactivity. By analyzing these frontier orbitals, chemists can understand which parts of the molecule are most likely to act as nucleophiles or electrophiles, thereby predicting the most probable reaction pathways and the stability of intermediates and transition states. nih.gov

Coordination Chemistry of 3 Amino 4 Hydroxypyridine Hydrate

Ligand Design and Coordination Modes

The unique structural arrangement of 3-Amino-4-hydroxypyridine (B189613), featuring both an amino and a hydroxyl group on a pyridine (B92270) ring, positions it as a compelling ligand in coordination chemistry. Its ability to act as a polydentate ligand and form stable chelate rings is central to its utility.

Assessment of Polydentate Ligand Behavior with Diverse Metal Ions

3-Amino-4-hydroxypyridine hydrate (B1144303) is recognized as a versatile building block in the synthesis of more complex chelating agents. While it functions effectively as a bidentate ligand, its core structure can be integrated into larger molecular frameworks to create tetradentate, hexadentate, and even octadentate chelators. researchgate.netacs.org This adaptability allows for the design of ligands with high specificity for various metal ions. As a standalone ligand, 3-Amino-4-hydroxypyridine is an effective complexing reagent for a range of metal ions, including copper, mercury, and lead.

The coordination typically occurs through the nitrogen atom of the amino group and the deprotonated oxygen atom of the hydroxyl group. This is analogous to the behavior of the closely related isomer, 2-amino-3-hydroxypyridine (B21099), which has been shown to bind to metal centers via the deprotonated hydroxy oxygen and the amino nitrogen atom. researchgate.net The pyridinic nitrogen can also participate in coordination, particularly in the formation of polynuclear or bridged structures. The versatility of the hydroxypyridinone scaffold, in general, has led to the development of a wide array of chelators for applications in biological and medical fields. researchgate.netacs.org

Formation of Chelate Rings (Five- and Six-Membered) in Metal Complexes

A key feature of 3-Amino-4-hydroxypyridine in coordination chemistry is its ability to form stable chelate rings with metal ions. When it coordinates as a bidentate ligand through the amino nitrogen and the adjacent hydroxyl oxygen, it forms a stable five-membered ring. This mode of chelation is common among hydroxypyridinone-based ligands, which are known to form stable five-membered rings involving the hydroxy and keto oxygen atoms. researchgate.netrsc.org

The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This stability is a crucial factor in the applications of these complexes, for instance, in the design of metal-sequestering agents. The structure of pyridine-2-amidoxime, a related ligand, demonstrates the formation of a five-membered chelate ring with metal ions through its N-pyridyl and N-oximato atoms. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 3-Amino-4-hydroxypyridine hydrate and its derivatives has been explored with various transition metals, leading to mononuclear, mixed-ligand, and multi-nuclear species with intriguing structural features.

Complexes with Transition Metals (e.g., Manganese(II), Rhenium(I), Ruthenium)

The coordination chemistry of ligands related to 3-Amino-4-hydroxypyridine has been investigated with a range of transition metals.

Manganese(II): Studies on manganese(II) complexes with similar pyridinone ligands, such as 3-hydroxypyridin-2-one, have shown the formation of octahedral metal centers. semanticscholar.orgnih.gov For instance, in complexes with β-diketonates, the pyridinone ligand coordinates in its lactam form. semanticscholar.org Research on the closely related 2-amino-3-hydroxypyridine has demonstrated the formation of mixed-ligand complexes with Mn(II) and various amino acids. researchgate.net In biological systems, manganese coordination by proteins can involve histidine-rich sites, resulting in octahedral geometries. nih.gov

Rhenium(I): The coordination chemistry of rhenium with analogous ligands has been reported. For example, a complex with the formula ReO(PPh₃)(ahp)₂I, where 'ahp' is 2-amino-3-hydroxypyridine, has been synthesized and characterized. researchgate.net In this complex, the ligand coordinates to the rhenium center. Other research has focused on preparing Rhenium-oxo complexes with pyridyl-based ligands for potential imaging applications, where two ligands coordinate to a single metal core. nih.gov

Ruthenium: Several ruthenium complexes with related hydroxypyridinone and aminopyridine ligands have been synthesized. The complex M'(ahp)₃, where M' is Ru and ahp is 2-amino-3-hydroxypyridine, has been successfully prepared. researchgate.net The nature of the ligands bound to ruthenium can influence its oxidation state, with N,N-donor ligands often stabilizing the Ru(III) state. rsc.org The synthesis of ruthenium complexes can result in various geometries, including octahedral structures, and their stability and properties are often studied using techniques like cyclic voltammetry. rsc.orgnih.gov

| Metal Ion | Example Complex/Ligand System | Key Findings | Reference |

|---|---|---|---|

| Manganese(II) | Mixed ligand complexes with 2-amino-3-hydroxypyridine and amino acids | Demonstrates the capability of aminohydroxypyridines to form stable complexes with Mn(II) in mixed-ligand systems. | researchgate.net |

| Rhenium(I) | ReO(PPh₃)(ahp)₂I (ahp = 2-amino-3-hydroxypyridine) | Successful synthesis and characterization of a Rhenium(I) complex, indicating a stable coordination environment. | researchgate.net |

| Ruthenium | Ru(ahp)₃ (ahp = 2-amino-3-hydroxypyridine) | Formation of a stable Ru(III) complex, highlighting the ligand's ability to coordinate with higher oxidation state metals. | researchgate.net |

Mixed-Ligand Systems and Multi-Nuclear Complex Formation

The functional groups on 3-Amino-4-hydroxypyridine allow it to be incorporated into more complex coordination structures, including mixed-ligand and multi-nuclear complexes.

Mixed-Ligand Systems: Research has shown the formation of mixed-ligand complexes involving aminohydroxypyridines. A notable example includes complexes of Mn(II), Fe(II), Co(II), and Ni(II) with 2-amino-3-hydroxypyridine and various amino acids as co-ligands. researchgate.net The use of co-ligands like 3-aminopyridine (B143674) with pseudohalides has led to the synthesis of a range of mononuclear cobalt(II) and cobalt(III) complexes. researchgate.net Similarly, mixed-ligand iron(III) porphyrin complexes have been stabilized through synergic bonding between a strong π-acceptor pyridine ligand and a π-donating imidazole (B134444) ligand. nih.gov

Multi-Nuclear Complex Formation: The bridging capability of the pyridine-based ligand can lead to the formation of multi-nuclear complexes. A prominent example is a linear, trinuclear [Co(III)₂Fe(III)] cluster bridged by pyridine-2-amidoxime ligands. mdpi.com In this structure, the central iron atom is coordinated by six oxygen atoms from the ligands, while the cobalt ions are coordinated to six nitrogen atoms. mdpi.com Dinuclear complexes, such as an Fe(II) complex with a triazole-based ligand, have also been synthesized and studied for properties like spin crossover. researchgate.net

| Complex Type | Example System | Structural Features | Reference |

|---|---|---|---|

| Mixed-Ligand | [M(II)(2-amino-3-hydroxypyridine)(amino acid)] (M=Mn, Fe, Co, Ni) | Involves coordination of both the aminohydroxypyridine and an amino acid to the central metal ion. | researchgate.net |

| Multi-Nuclear | [Co(III)₂Fe(III)(NH₂pao)₆]³⁺ (NH₂paoH = pyridine-2-amidoxime) | A linear, trinuclear cluster with the central Fe(III) ion bridged to two Co(III) ions by the ligands. | mdpi.com |

| Multi-Nuclear | Dinuclear Fe(II) complex with 4-((1H-pyrrol-2-yl)methylene-amino)-4H-1,2,4-triazole | Features two iron(II) centers bridged by the ligand, exhibiting spin-crossover behavior. | researchgate.net |

Influence of Coordination on Molecular and Material Properties

The act of coordinating 3-Amino-4-hydroxypyridine or its analogues to a metal center can profoundly influence the properties of the resulting molecule or material. This includes altering magnetic behavior and facilitating the formation of extended supramolecular structures.

The coordination environment around a metal ion is a critical determinant of its magnetic properties. In cobalt(II) complexes, for instance, the geometry of the coordination sphere directly influences the magnetic anisotropy (D value), which is a key parameter for developing single-ion magnets (SIMs). mdpi.com Tetrahedral Co(II) geometries can exhibit large magnetic anisotropy due to significant spin-orbit coupling. mdpi.com The structural design of these complexes is crucial to isolate the spin carriers and prevent long-range magnetic ordering. mdpi.com

Modulation of Photophysical Properties upon Coordination

The coordination of metal ions to this compound can significantly alter its photophysical properties, such as absorption and emission of light. This modulation arises from the interaction between the metal's d-orbitals and the ligand's π-system, leading to the formation of new electronic states. Research on analogous compounds, such as 3-amino-4-hydroxybenzoate, provides valuable insights into these phenomena.

Studies on metal-organic frameworks (MOFs) constructed from ligands with similar functionalities, like 3-amino-4-hydroxybenzoate, demonstrate that coordination to metal centers can lead to strong photoluminescent emissions. For instance, a 3D porous framework with the chemical formula {[CoL]·0.5DMF·H2O}n, where L represents 3-amino-4-hydroxybenzoate, showcases how the ligand environment around a metal ion dictates the material's photophysical behavior. mdpi.com In such structures, the organic ligand can exhibit tetradentate coordination, utilizing its carboxylate, hydroxyl, and amino groups to link metal centers. mdpi.com

The incorporation of different metal ions into the same framework, creating mixed-metal organic frameworks (M'MOFs), can further tune the photoluminescent properties. mdpi.com For example, diluting a cobalt(II) complex with zinc(II) ions within a 3-amino-4-hydroxybenzoate-based MOF has been shown to induce single-molecule magnet behavior while also resulting in a material with strong photoluminescent emitting capacity. mdpi.com This highlights the potential of using this compound in a similar fashion to create multifunctional materials.

Furthermore, the coordination of lanthanide ions with 3-amino-4-hydroxybenzoate has been explored, yielding a family of isostructural porous compounds with the general formula {[Ln5L6(OH)3(DMF)3]·5H2O}n. nih.govnih.gov These materials exhibit interesting magnetic and luminescent properties, with the potential for applications in ratiometric thermometry. nih.govnih.gov The organic linker in these structures coordinates to the lanthanide ions via its carboxylate, hydroxyl, and amino groups. nih.gov The photoluminescence of these lanthanide-based MOFs is a key area of investigation. nih.govnih.gov

The synthesis of these complexes often involves solvothermal or microwave-assisted methods, where the metal salt and the ligand are reacted in a suitable solvent system. mdpi.comnih.gov The resulting crystalline products can then be characterized to understand their structure and photophysical properties.

Table 1: Representative Metal Complexes with Structurally Similar Ligands and their Photophysical Characteristics

| Metal Ion | Ligand | Formula of Complex | Key Photophysical Property | Reference |

| Cobalt(II) | 3-amino-4-hydroxybenzoate | {[CoL]·0.5DMF·H2O}n | Strong photoluminescent emitting capacity when diluted with Zn(II) | mdpi.com |

| Lanthanides (Ln) | 3-amino-4-hydroxybenzoate | {[Ln5L6(OH)3(DMF)3]·5H2O}n | Luminescent properties suitable for thermometry | nih.govnih.gov |

Enhancement of Chromatic Characteristics in Dye Applications

The principles governing the modulation of photophysical properties also extend to the enhancement of chromatic characteristics in dye applications. The color of a substance is determined by its absorption of light in the visible region of the electromagnetic spectrum. By forming coordination complexes, the electronic transitions of the this compound ligand can be shifted, leading to changes in its color.

The coordination to a metal ion can introduce new charge-transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which often occur in the visible region. These new absorption bands can result in a deeper color (bathochromic shift) or a lighter color (hypsochromic shift) compared to the free ligand. The specific metal ion and its coordination geometry play a crucial role in determining the energy of these transitions and, consequently, the color of the complex.

While direct studies on the use of this compound complexes as dyes are not extensively documented in the provided search results, the observed strong photoluminescence in related complexes suggests that they could function as fluorescent dyes. mdpi.com The color of the emitted light can be tuned by the choice of the metal ion. For example, the coordination of different lanthanide ions can lead to emissions at various wavelengths, offering a palette of colors. nih.govnih.gov

The synthesis of such dye-complexes would likely follow standard coordination chemistry procedures, involving the reaction of a metal salt with this compound in a suitable solvent. The resulting complex could then be incorporated into a matrix or used as a solution-based dye.

Table 2: Potential Effects of Coordination on Chromatic Properties of this compound

| Phenomenon | Description | Potential Outcome for Dye Applications |

| Ligand-to-Metal Charge Transfer (LMCT) | An electron is excited from a ligand-based orbital to a metal-based orbital. | Can introduce new absorption bands in the visible region, leading to enhanced color. |

| Metal-to-Ligand Charge Transfer (MLCT) | An electron is excited from a metal-based orbital to a ligand-based orbital. | Can result in intense colors and is a common feature in many dyes and pigments. |

| d-d Transitions | In transition metal complexes, electrons are excited between d-orbitals. | These transitions are typically weaker than charge-transfer bands but can contribute to the color of the complex. |

| Intraligand Transitions | Electronic transitions within the this compound ligand itself. | Coordination can shift the energy of these transitions, modifying the color of the free ligand. |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303), the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the amino (-NH₂), hydroxyl (-OH), and pyridine (B92270) ring moieties, as well as the water of hydration.

The presence of the amino group is typically confirmed by N-H stretching vibrations, which appear as a doublet in the 3400-3200 cm⁻¹ region for a primary amine. The O-H stretching vibration from the hydroxyl group and the water of hydration is expected to produce a broad absorption band in the 3500-3200 cm⁻¹ range. The broadening is a result of hydrogen bonding. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. C-N stretching vibrations of the amino group attached to the aromatic ring typically appear in the 1350-1250 cm⁻¹ range.

Table 1: Typical FTIR Spectral Data for 3-Amino-4-hydroxypyridine hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch (Hydrogen Bonded) | Hydroxyl & Water |

| 3400 - 3200 | N-H Stretch (Asymmetric & Symmetric) | Amino |

| 1650 - 1580 | N-H Bend | Amino |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1180 | O-H Bend | Hydroxyl |

Note: The exact peak positions can vary based on the sample preparation and the extent of hydrogen bonding.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Characterization

ATR-IR spectroscopy is a variant of FTIR that is particularly useful for the analysis of solid samples with minimal preparation. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum. For this compound, ATR-IR provides a convenient method for obtaining its vibrational spectrum in the solid state. The technique is sensitive to the surface of the sample, and the resulting data can be used to identify the characteristic functional groups as outlined in the FTIR section. The presence of water of hydration can be distinctly observed through the broad O-H stretching band.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the pyridine ring and the C-C backbone.

The symmetric stretching vibrations of the pyridine ring are expected to be strong in the Raman spectrum. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The amino and hydroxyl group vibrations are also observable in the Raman spectrum, though they are often weaker than in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 1610 - 1580 | Ring Stretching | Pyridine Ring |

| 1050 - 1000 | Ring Breathing (Symmetric) | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the amino group, and the hydroxyl group.

The protons on the pyridine ring will appear in the aromatic region, typically between 6.0 and 8.5 ppm. Their exact chemical shifts and splitting patterns (coupling) will depend on their position relative to the amino and hydroxyl substituents. The amino group protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Similarly, the hydroxyl proton will also give rise to a signal that can be broad and variable in position due to hydrogen exchange. The protons of the water of hydration may also be observable, often as a broad peak.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 6.0 - 8.5 | Doublet, Triplet, etc. |

| -NH₂ | Variable (e.g., 3.0 - 5.0) | Broad Singlet |

| -OH | Variable (e.g., 4.0 - 6.0) | Broad Singlet |

| H₂O (hydrate) | Variable | Broad Singlet |

Note: These are predicted ranges and actual values can be influenced by solvent, temperature, and pH.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 100 and 160 ppm. The carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) will be significantly deshielded and appear at higher chemical shifts (downfield). The specific chemical shifts provide insight into the electronic environment of each carbon atom within the heterocyclic ring.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons (C-H) | 100 - 130 |

| Pyridine Ring Carbons (C-N) | 130 - 150 |

| Pyridine Ring Carbons (C-O) | 150 - 160 |

Note: These are general predictions. The actual chemical shifts will be influenced by the electronic effects of the substituents and the solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone for confirming the molecular identity and obtaining structural information about 3-Amino-4-hydroxypyridine. Depending on the ionization method and the need for derivatization, different mass spectrometric techniques can be employed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like 3-Amino-4-hydroxypyridine, often directly from a solution. The technique typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion.

For 3-Amino-4-hydroxypyridine (anhydrous formula C₅H₆N₂O), the expected monoisotopic mass is approximately 110.048 Da. nih.gov In ESI-MS, the compound is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 111.1. The analysis of various derivatives and reaction products involving 3-amino-4-hydroxypyridine consistently uses ESI-MS to confirm the mass of the resulting compounds, demonstrating its reliability in tracking the incorporation of this pyridine core into larger molecular structures. journalcrd.org

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide characteristic fragmentation patterns. While specific experimental fragmentation data for this compound is not extensively published, fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO), which are characteristic cleavage pathways for amino- and hydroxyl-substituted aromatic rings.

Table 1: ESI-MS Data for 3-Amino-4-hydroxypyridine

| Analyte | Formula | Ionization Mode | Expected m/z of [M+H]⁺ |

| 3-Amino-4-hydroxypyridine | C₅H₆N₂O | Positive ESI | ~111.1 |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The compound's high polarity, due to the amino and hydroxyl functional groups, and its resulting low volatility make it unsuitable for direct injection into a GC system, as it would likely decompose or fail to elute from the column. thermofisher.com

To overcome this limitation, in situ derivatization is required. This process chemically modifies the polar functional groups to create a more volatile and thermally stable derivative amenable to GC analysis. sigmaaldrich.com The most common approach involves silylation, where active hydrogens on the amino (-NH₂) and hydroxyl (-OH) groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Common silylating agents used for this purpose include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com

The derivatization reaction is typically performed by heating the analyte with the reagent in a suitable solvent. sigmaaldrich.com Once derivatized, the resulting silyl (B83357) ether and silyl amine are volatile enough for GC separation. The subsequent mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a fragmentation pattern characteristic of the silyl derivative, often involving cleavage of the silyl groups. sigmaaldrich.com This method is particularly useful for quantifying the compound in complex mixtures after appropriate sample preparation and validation. nih.gov

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy are powerful non-destructive methods used to probe the electronic structure and photophysical properties of 3-Amino-4-hydroxypyridine. These techniques provide information on how the molecule interacts with light, which is fundamental to its application in areas like fluorescent materials.

The UV-Vis absorption spectrum of 3-Amino-4-hydroxypyridine is dictated by the electronic transitions within the pyridine ring, which is substituted with both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH). The spectrum is characterized by absorptions arising from π → π* and n → π* transitions. vdoc.pub

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For pyridine derivatives, these bands are often observed in the 270–300 nm range.

n → π Transitions:* These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the ring nitrogen or the oxygen of the hydroxyl group, to a π* antibonding orbital. vdoc.pub

The position and intensity of these absorption bands are sensitive to the solvent polarity and pH. In acidic solutions, protonation of the ring nitrogen or the exocyclic functional groups can occur. Studies on related aminohydroxypyridines suggest that protonation often happens first at the hydroxyl oxygen, leading to shifts in the absorption maxima (a chromic shift). researchgate.net The tautomeric equilibrium between the 4-hydroxypyridine (B47283) and the 4-pyridinone forms also significantly influences the electronic spectrum.

Table 2: Expected UV-Vis Absorption Data for 3-Amino-4-hydroxypyridine

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | ~270-300 | High |

| n → π | >300 | Low |

While many simple pyridine derivatives are not strongly luminescent, the presence of substituents can significantly modify their photophysical properties. 3-Amino-4-hydroxypyridine serves as a foundational structure for creating molecules with interesting emissive characteristics. While data on the intrinsic fluorescence quantum yield of the parent compound is scarce, related aminopyridines are known to exhibit fluorescence, particularly in polar solvents. researchgate.net

Luminescence spectroscopy characterizes the emission of light from the molecule after it has absorbed photons. Key parameters include:

Emission Spectrum: A plot of fluorescence intensity versus wavelength, which reveals the color of the emitted light.

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em).

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The luminescence of materials derived from 3-amino-4-hydroxypyridine, such as Schiff base complexes, has been studied more extensively, with some complexes showing significant quantum yields. researchgate.net

3-Amino-4-hydroxypyridine is a valuable building block for the synthesis of advanced fluorescent materials and luminophores. kittiptur.ac.in Its bifunctional nature, with reactive amino and hydroxyl groups, allows it to be readily incorporated into larger, more complex systems such as Schiff bases.

When 3-amino-4-hydroxypyridine is condensed with aldehydes or ketones, it forms Schiff base ligands. These ligands can then chelate with various metal ions (e.g., Zn(II), Cu(II), Co(II)) to create coordination complexes. journalcrd.orgresearchgate.net Many of these resulting metal complexes exhibit strong luminescence and have been investigated for a range of optoelectronic applications. bohrium.com

Key applications include:

Organic Light-Emitting Diodes (OLEDs): Schiff base complexes derived from 3-amino-4-hydroxypyridine have been successfully used as the emissive layer in OLED devices. researchgate.net These materials can be tuned to emit light across the visible spectrum, for instance, producing green light, making them promising candidates for next-generation displays and lighting. researchgate.net

Fluorescent Probes: The fluorescence of these complexes can be sensitive to their environment, making them suitable for use as chemical sensors or biological probes.

The development of these materials highlights the utility of the 3-amino-4-hydroxypyridine scaffold in creating functional luminophores where the core electronic properties are modulated through derivatization and metal coordination. journalcrd.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide array of molecular properties.

Elucidation of Electronic Structures (HOMO, LUMO, Electrostatic Potential)

DFT calculations are frequently used to determine the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another key output. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for understanding intermolecular interactions, including how a molecule might bind to a biological receptor. For example, in studies of related pyridine (B92270) derivatives, the MEP is used to predict sites of hydrogen bonding and other non-covalent interactions.

Calculation of Thermochemical Parameters (Energy, Enthalpy, Gibbs Free Energy)

Theoretical calculations can provide valuable thermochemical data for a given molecule. DFT methods are employed to calculate the total energy, enthalpy, and Gibbs free energy. These parameters are fundamental for determining the stability of different isomers or tautomers of a molecule and for predicting the thermodynamics of chemical reactions. For 3-Amino-4-hydroxypyridine (B189613), which can exist in tautomeric forms (the 4-pyridone form), such calculations would be essential to determine the most stable structure under various conditions.

Prediction of Antioxidant Activity Descriptors (e.g., Bond Dissociation Enthalpy, Ionization Potential, Electron Affinity)

DFT is a powerful tool for predicting the antioxidant potential of a compound. Several mechanisms for antioxidant action can be evaluated by calculating specific descriptors:

Bond Dissociation Enthalpy (BDE): The BDE of an O-H or N-H bond is a key indicator for radical scavenging activity via the hydrogen atom transfer (HAT) mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical.

Ionization Potential (IP): The IP relates to the ease of removing an electron, which is central to the single-electron transfer (SET) mechanism. A lower IP suggests a greater propensity to donate an electron to neutralize a radical species.

Electron Affinity (EA): This descriptor is relevant for understanding the molecule's ability to accept an electron.

Studies on various hydroxypyridinone derivatives have used these DFT-calculated descriptors to screen for and explain their antioxidant activities.

Modeling of Solvent Effects on Molecular Structure, Vibrational Spectra, and Tautomerism (e.g., PCM, SCRF)

The properties and behavior of a molecule can be significantly influenced by its environment. Computational models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method are used to simulate the effects of a solvent. These models are particularly important for molecules like 3-Amino-4-hydroxypyridine, where solvent polarity can drastically affect the tautomeric equilibrium between the hydroxy-pyridine form and the zwitterionic pyridone form. Research on the simpler 3-hydroxypyridine (B118123) has shown that polar solvents, especially water, can stabilize the zwitterionic tautomer through hydrogen bonding. These models also allow for the theoretical prediction of vibrational (IR/Raman) spectra in different solvents, which can then be compared with experimental results to confirm structural and tautomeric forms.

Molecular Modeling and Dynamics

Beyond the electronic properties of an isolated molecule, computational methods can simulate its interactions with other molecules, particularly biological macromolecules.

Molecular Docking for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking simulations calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Numerous studies have employed molecular docking for derivatives of 3-hydroxypyridine-4-one to explore their potential as inhibitors for enzymes like tyrosinase or metalloenzymes. For 3-Amino-4-hydroxypyridine, docking could be used to screen it against various protein targets to hypothesize potential biological activities.

Conformational Analysis and Isomer Energetics

The principal isomers of 3-Amino-4-hydroxypyridine are the hydroxypyridine tautomer (enol form) and the corresponding pyridone tautomer (keto form). The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. researchgate.netnih.gov

Tautomeric Equilibrium

For unsubstituted and substituted hydroxypyridines, the relative stability of the hydroxy and pyridone tautomers is a central topic of computational investigation. In the gas phase, the enol (hydroxypyridine) form is often found to be more stable or of comparable energy to the keto (pyridone) form. nih.govwayne.edu However, in polar solvents, the equilibrium typically shifts to favor the more polar pyridone tautomer. researchgate.netnih.gov This is attributed to the larger dipole moment of the pyridone form, which is better stabilized by the solvent's dielectric medium. wuxibiology.com

Computational studies on related systems, such as 2-hydroxypyridine (B17775), have shown that the energy difference between tautomers is often on the order of a few kcal/mol. nih.govwayne.edu For instance, ab initio calculations have estimated 2-pyridone to be more stable than 2-hydroxypyridine by a small margin in the gas phase, a finding that is influenced by the level of theory and basis set used. wayne.edu The inclusion of electron correlation and zero-point vibrational energy is crucial for obtaining accurate absolute tautomerization energies. wayne.edu

The amino group at the 3-position in 3-Amino-4-hydroxypyridine is expected to influence the tautomeric equilibrium through its electronic effects. Amino groups are generally electron-donating, which can affect the electron density distribution in the pyridine ring and, consequently, the relative stabilities of the tautomers. Studies on substituted aminopurines have demonstrated that the position of the amino group significantly impacts the tautomeric preferences. mdpi.com

Conformational Analysis

The conformational flexibility of 3-Amino-4-hydroxypyridine primarily involves the orientation of the amino (-NH2) and hydroxyl (-OH) groups relative to the pyridine ring. Rotation around the C-N and C-O single bonds can lead to different conformers. Ab initio calculations on aminopyrimidines have been used to determine the barriers to internal rotation and inversion of the amino group. researchgate.net These barriers provide insight into the rigidity of the amino group and the most stable orientations.

In the context of the hydrated form, the water molecule can engage in hydrogen bonding with both the amino and hydroxyl/pyridone functionalities, as well as the ring nitrogen. This interaction would further complicate the potential energy surface, leading to a variety of hydrated conformers with different hydrogen-bonding networks. Computational studies on hydrated systems, such as the 2-pyridone-water complex, have shown that the presence of water can significantly lower the energy barrier for proton transfer between tautomers. wuxibiology.com

Isomer Energetics Data from Analogous Systems

To illustrate the typical energetic differences observed in related systems, the following tables summarize computational findings for the tautomerism of hydroxypyridines. These values, while not specific to 3-Amino-4-hydroxypyridine, provide a valuable reference for the expected energetics.

Table 1: Calculated Relative Energies of 2-Hydroxypyridine Tautomers

| Method | Basis Set | Relative Energy (kcal/mol)a | Reference |

|---|---|---|---|

| CCSD | aug-cc-pvdz | ~3 | nih.gov |

| Ab initio (with correlation and ZPE) | Not specified | -0.3b | wayne.edu |

a Positive values indicate the pyridone form is less stable than the hydroxypyridine form.

b Negative value indicates the pyridone form is more stable.Table 2: Calculated Relative Energies of 4-Hydroxypyridine (B47283) Tautomers

| Method | Basis Set | Relative Energy (kcal/mol)a | Reference |

|---|---|---|---|

| Ab initio (with correlation and ZPE) | Not specified | -2.4b | wayne.edu |

a Positive values indicate the pyridone form is less stable than the hydroxypyridine form.

b Negative value indicates the pyridone form is more stable.These tables highlight that the relative stability of tautomers is sensitive to the computational method employed. The data consistently show that the energy differences are small, indicating that both tautomers are likely to be present in equilibrium under certain conditions. For 3-Amino-4-hydroxypyridine, a similar small energy difference between the aminohydroxypyridine and aminopyridone tautomers is expected, with the exact value being modulated by the electronic contribution of the amino group and the presence of a hydrating water molecule.

Applications in Advanced Chemical and Biochemical Research

Intermediate in Organic Synthesis and Building Block Chemistry

As a versatile intermediate, 3-Amino-4-hydroxypyridine (B189613) hydrate (B1144303) serves as a foundational component for constructing more complex molecular architectures. sigmaaldrich.com Its dual-functionality allows it to participate in a wide array of chemical reactions, making it a prized building block for synthetic chemists. chemimpex.com

Synthesis of Complex Heterocyclic Structures

The presence of both amino and hydroxyl functional groups on the pyridine (B92270) core of 3-Amino-4-hydroxypyridine hydrate allows for the construction of intricate heterocyclic systems. These groups can be selectively reacted to introduce new rings and functional moieties, leading to the creation of novel and complex molecular frameworks. This capability is crucial in the field of medicinal chemistry, where the specific three-dimensional arrangement of atoms in a molecule dictates its biological activity.

Precursor for Research in Pharmaceutical and Agrochemical Development

This compound is a recognized precursor in the development of new pharmaceutical and agrochemical agents. chemimpex.comchemimpex.com Its derivatives have been explored for a range of biological activities, highlighting its importance in drug discovery and crop protection research. chemimpex.comchemimpex.com For instance, it serves as a starting material for synthesizing compounds with potential therapeutic applications, including those targeting neurological disorders. chemimpex.comchemimpex.com In the agrochemical sector, it contributes to the creation of more effective pesticides and herbicides, aiming to improve crop yields and sustainability. chemimpex.comchemimpex.com

Materials Science and Dye Technologies

The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the creation of functional dyes and probes.

Development of Advanced Dyes and Photosensitizers

The chemical structure of this compound makes it a suitable scaffold for the design of advanced dyes and photosensitizers. chemimpex.com Its ability to form stable complexes can enhance the color properties of pigments. chemimpex.com By modifying its core structure, researchers can tune the light-absorbing and emitting properties of the resulting molecules, leading to the development of materials for applications such as solar cells and photodynamic therapy.

Creation of Effective Luminophores and Fluorescent Probes

The development of fluorescent probes for biological imaging and sensing is a rapidly growing field. biorxiv.orgbiorxiv.org The core structure of this compound can be incorporated into larger molecules to create luminophores and fluorescent probes. nih.gov These probes can be designed to selectively bind to specific biomolecules or to respond to changes in their local environment, providing valuable tools for studying biological processes at the molecular level. nih.gov

Catalysis and Catalytic System Design

While direct applications of this compound in catalysis are not extensively documented in the provided search results, the broader class of hydroxypyridines has been a subject of interest in catalytic hydrogenation processes. For example, 3- and 4-hydroxypyridines have been successfully hydrogenated using platinum group metal catalysts in the presence of an anhydride (B1165640). google.com This suggests the potential for derivatives of this compound to be utilized either as ligands for metal catalysts or as substrates in catalytic transformations, opening avenues for future research in catalytic system design.

Biochemical and Interdisciplinary Investigations

The 3-hydroxypyridin-4-one scaffold, a tautomer of 3-amino-4-hydroxypyridine, is a prominent structural motif in the design of tyrosinase inhibitors. d-nb.infokcl.ac.uk Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in foods. d-nb.inforesearchgate.net The primary mechanism of inhibition by hydroxypyridinone derivatives is the chelation of the two copper ions within the enzyme's active site. researchgate.nettandfonline.comkcl.ac.uk The 3-hydroxy-4-keto group forms a stable complex with the copper ions, effectively inactivating the enzyme. tandfonline.com

Kinetic studies have revealed that these inhibitors can act through various modes. For example, certain hydroxypyridinone-amino acid conjugates exhibit a reversible, competitive-uncompetitive mixed-type inhibition mechanism against the diphenolase activity of tyrosinase. kcl.ac.uk The potency of these inhibitors is often compared to kojic acid, a well-known tyrosinase inhibitor. Many novel hydroxypyridinone derivatives have been shown to possess significantly greater inhibitory activity. The strategic addition of other chemical moieties, such as chalcone (B49325) or acylhydrazone groups, to the hydroxypyridinone core has led to the development of highly potent inhibitors. tandfonline.combohrium.com

Table 1: Tyrosinase Inhibitory Activity of Selected Hydroxypyridinone Derivatives

| Compound/Derivative Class | IC₅₀ (μM) | Inhibition Type | Source(s) |

|---|---|---|---|

| Hydroxypyridinone-chalcone hybrid (1d) | 11.70 ± 0.03 | Reversible | tandfonline.com |

| Hydroxypyridinone-chalcone hybrid (1a) | 17.05 ± 0.07 | Reversible | tandfonline.com |

| Hydroxypyridinone-L-amino acid conjugate (6e) | 8.97 | Competitive-Uncompetitive Mixed-Type | researchgate.netkcl.ac.uk |

| Hydroxypyridinone-dipeptide conjugate (12a) | 26.20 | Competitive-Uncompetitive Mixed-Type | researchgate.netkcl.ac.uk |

| Acylhydrazone hybrid (5h) | 8.94 ± 0.81 | - | bohrium.com |

Derivatives of 3-hydroxypyridin-4-one are recognized for their potent free radical scavenging and antioxidant properties. This activity is primarily assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, quenching its color. semanticscholar.orgnih.gov The efficiency of a compound in this assay is typically reported as the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals; a lower EC₅₀ indicates higher antioxidant capacity. nih.gov

The antioxidant potential of the hydroxypyridinone scaffold is attributed to the labile hydrogen on the hydroxyl group. The introduction of various substituents onto the pyridinone ring can modulate this activity. For instance, studies on acylhydrazone derivatives of 3-hydroxypyridin-4-one have shown that the nature and position of substituents on an attached phenyl ring significantly influence the radical scavenging capacity. bohrium.com This allows for the fine-tuning of the molecule's antioxidant properties for specific applications.

Table 2: Antioxidant Activity of Selected Hydroxypyridinone Derivatives

| Compound/Derivative | Assay | EC₅₀ | Source(s) |

|---|---|---|---|

| 1-hydroxypyrazin-2(1H)-one (6a) | DPPH | 0.020 mg/mL (140 μM) | bham.ac.uk |

| 1-hydroxypyrazin-2(1H)-one (10a) | DPPH | 0.005 mg/mL (28 μM) | bham.ac.uk |

| Acylhydrazone hybrid (5c) | DPPH | 0.041 ± 0.003 mM (41 μM) | bohrium.com |

The pyridinone ring system is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netfrontiersin.org This designation is due to its ability to serve as a versatile structural framework that can bind to multiple biological targets by presenting functional groups in specific spatial orientations. Pyridinones can act as bioisosteres for common chemical groups like amides and phenyls, and their ability to act as both hydrogen bond donors and acceptors allows for potent interactions with enzyme active sites and receptors. researchgate.net

The hydroxypyridinone (HOPO) and hydroxypyridinethione (HOPTO) scaffolds have been extensively used to create libraries of compounds for screening against various biological targets, particularly metalloenzymes. nih.govacs.org Their inherent metal-chelating ability makes them ideal starting points for developing enzyme inhibitors. nih.gov Furthermore, the pyridinone core can be readily derivatized, allowing chemists to systematically modify its properties—such as lipophilicity, solubility, and metabolic stability—to optimize compounds for specific chemical biology applications or as potential therapeutic agents. researchgate.netfrontiersin.org The development of 4-hydroxy-2-pyridone derivatives like Sambutoxin as potential anticancer agents further illustrates the utility of this scaffold in generating bioactive molecules. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Amino-4-hydroxypyridine |

| 3-amino-1H-pyridin-4-one |

| 2-hydroxypyridine (B17775) |

| 2-pyridone |

| 4-hydroxy-N-methylpicolinamidate |

| Formate |

| Cytosine |

| Uracil |

| Imidazole (B134444) |

| Pyridine |

| 3-hydroxypyridin-4-one |

| Kojic acid |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

Future Research Directions and Emerging Perspectives